molecular formula C12H10N2O3 B2593627 1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid CAS No. 2102410-26-2

1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2593627
CAS No.: 2102410-26-2
M. Wt: 230.223
InChI Key: MOHYKNWBGGWWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of dihydropyrano [2,3-c]pyrazoles using nano-eggshell/Ti (IV) as a catalyst . Another study presents a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid” is not explicitly provided in the literature .


Physical and Chemical Properties Analysis

The boiling point of “1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid” is predicted to be 527.8±50.0 °C .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Studies have explored the synthesis and structural analysis of compounds similar to "1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid". For example, research on hydrogen bonding in related pyridinone species using 1H NMR spectroscopy and X-ray crystallography has shown unique hydrogen bonding interactions leading to distinct structural features, such as intramolecular and intermolecular hydrogen bonds forming unique chelate rings and infinite structures (Dobbin et al., 1993).

Synthesis of Heterocyclic Compounds

The synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties highlights the diverse chemical reactivity and potential applications of these compounds in medicinal chemistry, indicating their significance in the development of compounds with potential pharmacological properties (Kumar & Mashelker, 2007).

Functionalization and Reactions

Research on the functionalization of 4H-pyrano[3,2-c]pyridines from pyridone and their reactions provides insights into the synthesis of fused systems and potential applications in designing complex molecular structures (Mekheimer et al., 1997).

Supramolecular Synthons in Crystal Engineering

The analysis of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids contributes to the field of crystal engineering by demonstrating the significance of specific hydrogen bond interactions in self-assembly processes, which is crucial for the design of novel materials (Vishweshwar et al., 2002).

Mechanism of Action

The mechanism of action of “1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid” is not explicitly mentioned in the literature .

Properties

IUPAC Name

3-methyl-8-oxa-3,13-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,10,12-pentaene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-14-8(12(15)16)5-7-6-17-9-3-2-4-13-10(9)11(7)14/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHYKNWBGGWWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C3=C(C=CC=N3)OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.